Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-, is a complex organic compound classified under the category of benzenoids, specifically as a substituted pyridine and styrene derivative. Its IUPAC name is 4-N-[2-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. The compound has a molecular formula of and a molar weight of approximately 371.90 g/mol. It is characterized by its unique structure that incorporates both pyridine and styryl functionalities, making it of interest in various chemical and biological applications .
The synthesis of Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)- can be approached through several methods, primarily involving the reaction of substituted pyridines with appropriate alkylating agents or coupling reactions.
Methods:
These methods require careful control of reaction conditions to optimize yields and minimize by-products .
The molecular structure of Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)- is notable for its complexity:
CCN(CC)CCCC(C)NC1=CC(=NC=C1)C=CC2=CC=C(C=C2)Cl
FIDFDSHBKIWNIN-JLHYYAGUSA-N
These structural features contribute to its chemical reactivity and potential biological activity .
Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)- can participate in various chemical reactions typical for pyridine derivatives:
Technical details regarding these reactions depend on the specific conditions such as solvent choice, temperature, and catalysts used .
Further research is necessary to elucidate its precise mechanisms and biological implications.
Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)- exhibits several notable physical and chemical properties:
Relevant data indicate that this compound has significant lipophilicity (high LogP), suggesting potential bioavailability in biological systems .
Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)- has potential applications in various scientific fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3